(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 8-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 8 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
1349837-48-4
VCID:
VC0163959
InChI:
InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC
Molecular Formula:
C25H25NO2
Molecular Weight:
371.5 g/mol
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS No.: 1349837-48-4
Cat. No.: VC0163959
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 8-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 8 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 1349837-48-4 |
| Molecular Formula | C25H25NO2 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | (8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
| Standard InChI Key | CNQSHGRPSVJODG-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |
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